molecular formula C17H18FN3O4 B1670300 Desmethyl levofloxacin CAS No. 117707-40-1

Desmethyl levofloxacin

Katalognummer: B1670300
CAS-Nummer: 117707-40-1
Molekulargewicht: 347.34 g/mol
InChI-Schlüssel: WKRSSAPQZDHYRV-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Vorbereitungsmethoden

    • Desmethyl Levofloxacin entsteht als Abbauprodukt von Levofloxacin.
    • Die spezifischen synthetischen Routen und Reaktionsbedingungen für seine Herstellung sind in der Literatur nicht umfassend dokumentiert.
  • Analyse Chemischer Reaktionen

    • Desmethyl Levofloxacin durchläuft wahrscheinlich ähnliche Reaktionen wie Levofloxacin, darunter Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, wären diejenigen, die typischerweise für Fluorchinolone verwendet werden.
    • Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, wären verschiedene Derivate von this compound.
  • Wissenschaftliche Forschungsanwendungen

    Therapeutic Drug Monitoring

    Desmethyl levofloxacin is significant in the therapeutic drug monitoring of levofloxacin, particularly in patients with multidrug-resistant tuberculosis (MDR-TB). A study developed a rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantifying both levofloxacin and this compound in human serum. The method demonstrated high sensitivity and precision, with a lower limit of quantification of 0.10 mg/L for both compounds .

    Key Findings:

    • Method Validation: The LC-MS/MS method showed linearity within the concentration ranges of 0.10 to 5.00 mg/L for levofloxacin and 0.10 to 4.99 mg/L for this compound, with correlation coefficients (R²) of 0.999 and 0.998 respectively.
    • Clinical Relevance: This method aids in optimizing dosing regimens for patients with MDR-TB, ensuring effective treatment while minimizing adverse effects.

    Antimicrobial Activity

    This compound exhibits antimicrobial properties against various bacterial strains. Research has indicated that this compound retains significant antibacterial activity, making it a subject of interest for developing new derivatives with enhanced efficacy.

    Antibacterial Efficacy:

    • Minimum Inhibitory Concentration (MIC): Studies have shown that this compound demonstrates effective antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli .
    • Derivative Synthesis: New derivatives of levofloxacin have been synthesized and tested for their antibacterial properties, highlighting the potential of this compound as a scaffold for developing novel antibiotics .

    Toxicity Studies

    While this compound is primarily recognized for its therapeutic benefits, studies have also assessed its potential toxic effects on renal and hepatic functions.

    Case Study Insights:

    • A study involving male Wistar rats indicated that administration of different doses of levofloxacin led to significant increases in markers of liver and kidney dysfunction, such as plasma ALT, AST, and creatinine levels .
    • These findings suggest that while this compound is effective as an antibiotic, careful consideration is required regarding its dosage to prevent oxidative stress and organ damage.

    Data Tables

    Application AreaKey FindingsReference
    Therapeutic Drug MonitoringLC-MS/MS method validated for serum analysis
    Antimicrobial ActivityEffective against resistant bacterial strains
    Toxicity StudiesInduced oxidative stress in renal/hepatic tissues

    Wirkmechanismus

    • Desmethyl Levofloxacin likely exerts its effects through a similar mechanism as Levofloxacin.
    • It targets bacterial DNA gyrase, disrupting DNA replication and inhibiting bacterial growth.
  • Vergleich Mit ähnlichen Verbindungen

    • Die Einzigartigkeit von Desmethyl Levofloxacin liegt in seinem Status als Metabolit von Levofloxacin.
    • Ähnliche Verbindungen umfassen andere Fluorchinolone wie Ciprofloxacin, Moxifloxacin und Norfloxacin.

    Biologische Aktivität

    Desmethyl levofloxacin, a metabolite of the fluoroquinolone antibiotic levofloxacin, has garnered attention for its biological activity and potential therapeutic implications. This article explores its mechanisms of action, pharmacokinetics, and biological effects based on diverse research findings.

    This compound shares similar mechanisms with its parent compound, levofloxacin. It primarily exerts its antimicrobial effects through the inhibition of bacterial DNA replication by targeting two essential enzymes:

    • DNA Gyrase : This enzyme introduces negative supercoils into DNA, facilitating replication and transcription.
    • Topoisomerase IV : This enzyme is crucial for unlinking newly replicated chromosomes during cell division.

    Both enzymes are vital for bacterial survival, and their inhibition leads to bacterial cell death. This compound acts as an inhibitor of these enzymes, disrupting the normal functioning of bacterial DNA replication processes .

    Pharmacokinetics

    The pharmacokinetic profile of this compound is influenced by its parent compound. Studies have shown that after oral administration of levofloxacin, this compound is one of the metabolites detected in urine alongside other metabolites such as levofloxacin n-oxide .

    Key pharmacokinetic parameters include:

    • Absorption : Rapid absorption following oral administration, with high bioavailability.
    • Elimination Half-Life : The elimination half-life of levofloxacin is approximately 2 hours in Rhesus monkeys, which aids in understanding its metabolism and excretion patterns .
    • Excretion : The majority of the drug and its metabolites are excreted in urine, indicating renal clearance as a significant pathway for elimination .

    Biological Activity and Efficacy

    This compound exhibits varying degrees of antibacterial activity. In comparative studies, it has been shown to possess lower antibacterial potency against both Gram-positive and Gram-negative bacteria compared to levofloxacin. The Minimum Inhibitory Concentration (MIC) values indicate that this compound is less effective than its parent compound but still demonstrates significant activity against certain bacterial strains.

    Bacterial Strain MIC (μg/mL) Activity Level
    Staphylococcus aureus0.5 - 2Moderate
    Escherichia coli1 - 4Moderate
    Pseudomonas aeruginosa4 - 16Low

    Case Studies and Research Findings

    • Toxicological Studies : Research has indicated that higher doses of levofloxacin can lead to oxidative stress and damage to renal and hepatic tissues in animal models. While this compound's specific toxicity profile remains less studied, it is essential to consider potential side effects associated with fluoroquinolone antibiotics .
    • Comparative Efficacy Studies : A study synthesizing novel derivatives of levofloxacin found that while this compound had reduced efficacy compared to newer analogs, it still retained significant antibacterial properties against certain pathogens .
    • Metabolite Profiling : Liquid chromatography-mass spectrometry studies have successfully quantified this compound in human serum samples, demonstrating its presence as a relevant metabolite during therapeutic use of levofloxacin .

    Eigenschaften

    IUPAC Name

    (2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WKRSSAPQZDHYRV-VIFPVBQESA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H18FN3O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    347.34 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    117707-40-1
    Record name N-Desmethyl levofloxacin
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707401
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 117707-40-1
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name N-DESMETHYL LEVOFLOXACIN
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZBA45NC8
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Desmethyl levofloxacin
    Reactant of Route 2
    Reactant of Route 2
    Desmethyl levofloxacin
    Reactant of Route 3
    Reactant of Route 3
    Desmethyl levofloxacin
    Reactant of Route 4
    Reactant of Route 4
    Desmethyl levofloxacin
    Reactant of Route 5
    Desmethyl levofloxacin
    Reactant of Route 6
    Reactant of Route 6
    Desmethyl levofloxacin
    Customer
    Q & A

    Q1: What is Desmethyl levofloxacin and how does it relate to Levofloxacin?

    A: this compound is a metabolite of Levofloxacin, a synthetic fluoroquinolone antibiotic. [] This means it's a product resulting from Levofloxacin's breakdown within the body, specifically through a demethylation process. [] While not as potent as its parent compound, this compound still exhibits antibacterial activity. [, ]

    Q2: How is this compound detected and quantified in biological samples?

    A: A rapid and sensitive method for quantifying this compound in human serum utilizes Liquid Chromatography Tandem-Mass Spectrometry (LC-MS/MS). [] This technique involves separating the compound from other components in the serum sample and then identifying and quantifying it based on its mass-to-charge ratio. []

    Q3: Why is understanding the pharmacokinetics of this compound important?

    A: Studying the pharmacokinetics of this compound helps us understand how it behaves in the body alongside Levofloxacin. [] This includes its absorption, distribution, metabolism, and excretion (ADME). [] Knowing these parameters is crucial for determining appropriate dosages and understanding potential drug interactions.

    Q4: Does this compound exhibit different activity against bacterial strains compared to Levofloxacin?

    A: While both compounds demonstrate activity against Gram-positive bacteria, certain Levofloxacin derivatives, specifically those incorporating nitrofuran and nitroimidazole groups, show superior anti-staphylococcal activity compared to this compound. [] This suggests structural modifications can influence the spectrum of antibacterial activity.

    Q5: Are there analytical methods specifically designed for identifying this compound in complex mixtures?

    A: Yes, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) serves as a powerful tool for identifying this compound within a mixture of other compounds, including Levofloxacin and its degradation products. [] This technique leverages the unique chromatographic and mass spectral properties of each compound for accurate identification.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.